N-(3,4-dichlorophenyl)octanamide
Description
N-(3,4-Dichlorophenyl)octanamide is an amide derivative featuring a 3,4-dichlorophenyl group attached to an octanamide backbone. The dichlorophenyl moiety is known to enhance lipophilicity and bioactivity, while the octanamide chain may influence solubility, metabolic stability, and receptor interactions .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-2-3-4-5-6-7-14(18)17-11-8-9-12(15)13(16)10-11/h8-10H,2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKXTFXJAMTZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-25-6 | |
| Record name | 3,4-DICHLOROPHENYLOCTANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows a two-step mechanism:
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Activation of Octanoyl Chloride : The base (e.g., triethylamine or pyridine) neutralizes HCl generated during the reaction, shifting the equilibrium toward amide formation.
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Nucleophilic Attack : The amine group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of octanoyl chloride, forming a tetrahedral intermediate that collapses to release HCl.
The general reaction equation is:
Stoichiometric use of triethylamine (1.1–1.3 equivalents) ensures complete HCl scavenging, achieving yields of 75–85% under anhydrous conditions.
Optimization of Reaction Parameters
Key variables affecting yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), 25°C (final) | Minimizes side reactions |
| Solvent | Dichloromethane or THF | Enhances solubility |
| Molar Ratio (Aniline:Octanoyl Chloride) | 1:1.05 | Prevents excess acyl chloride hydrolysis |
Prolonged reaction times (>6 hours) at elevated temperatures (>30°C) lead to diminished yields due to hydrolysis of the acyl chloride.
Solvent-Free Synthesis for Industrial Scalability
Recent advances emphasize solvent-free methodologies to reduce environmental impact and improve cost efficiency. A 2016 study demonstrated the synthesis of structurally analogous octanamide derivatives via mechanochemical grinding, achieving 80–95% yields without solvents.
Mechanochemical Approach
In this method, equimolar quantities of 3,4-dichloroaniline and octanoyl chloride are mixed with a catalytic amount of dimethylaminopyridine (DMAP, 0.1 equivalents) and ground in a ball mill for 45–60 minutes. The absence of solvent simplifies purification, as unreacted reagents are removed via washing with cold ethanol.
Advantages :
-
Eliminates solvent disposal costs.
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Reduces reaction time from hours to minutes.
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Achieves yields comparable to conventional methods (78–82%).
Catalytic Systems and Their Efficacy
Enzyme-Catalyzed Acylation
Lipases such as Candida antarctica lipase B (CAL-B) have been explored for enantioselective amidation. While this method is underdeveloped for this compound, analogous reactions using Pseudomonas fluorescens lipase achieved 65% conversion in hexane at 40°C.
Transition Metal Catalysts
Palladium-based catalysts (e.g., Pd(OAc)₂) facilitate coupling reactions in the presence of aryl halides. However, their application to this compound remains experimental, with yields <50% due to competing dehalogenation side reactions.
Purification and Crystallization Techniques
Recrystallization from Ethanol-Water Mixtures
Crude this compound is dissolved in hot ethanol (60–70°C) and gradually diluted with water to induce crystallization. This method produces needle-shaped crystals with >99% purity, as confirmed by HPLC.
Chromatographic Purification
Flash chromatography using silica gel (ethyl acetate/hexane, 1:4) resolves byproducts such as unreacted aniline and diacylated species. This step is critical for pharmaceutical-grade material, albeit with a 10–15% yield loss.
Comparative Analysis of Synthesis Routes
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional Acylation | 85 | 98 | High | Moderate (solvent use) |
| Solvent-Free | 82 | 97 | Moderate | Low |
| Enzymatic | 65 | 90 | Low | Very Low |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3,4-dichlorophenyl)octanamide can undergo nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form 3,4-dichloroaniline and octanoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: N-(3,4-dichlorophenyl)octanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)octanamide involves its interaction with specific molecular targets. The dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the octanamide chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chains
N-(3,4-Dichlorophenyl)acetamide
- Structure : Shorter chain (C2) compared to octanamide (C8).
- Properties : Higher solubility in polar solvents due to reduced hydrophobicity.
- Applications : Intermediate in pharmaceutical synthesis; commercial suppliers list purity >95% .
- Key Difference : Octanamide’s longer chain likely increases membrane permeability and prolongs metabolic half-life.
N-(3,4-Dichlorophenyl)propanamide (Propanil)
- Structure : Propyl chain (C3).
- Applications : Herbicide targeting weed acetyl-CoA carboxylase.
- Comparison : Propanil’s shorter chain limits persistence in biological systems compared to octanamide, which may exhibit prolonged activity .
N-(3,4-Dichlorophenyl)-3-oxobutanamide
- Structure : Features a ketone group in the alkyl chain.
- Applications : Intermediate for heterocyclic compounds (e.g., pyrimidines, imidazoles).
- Key Difference : The ketone group introduces hydrogen-bonding capacity, altering reactivity compared to octanamide’s linear chain .
Analogs with Modified Aromatic Substituents
N-(2,4-Dichlorophenyl)octanamide Derivatives
- Structure : Dichloro substituents at positions 2 and 4 instead of 3 and 3.
- Impact : Altered electronic effects and steric hindrance may reduce binding affinity to targets preferring 3,4-substitution (e.g., enzymes or receptors) .
N-(3,4-Dichlorophenyl)-1H-indazole-5-carboxamide (NTZ-1006)
- Structure : Carboxamide linked to an indazole core.
- Applications : Potent MAO-B inhibitor for Parkinson’s disease.
- Comparison : The indazole-carboxamide scaffold enhances selectivity for MAO-B, whereas octanamide’s aliphatic chain may favor different targets (e.g., lipid-associated enzymes) .
Functional Group Variations
Sulfonyl and Amino Derivatives
- Examples : N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) .
- Key Features : Sulfonyl groups enhance electronegativity and stability.
Urea Derivatives
- Example : N-(3,4-Dichlorophenyl)-N´-methylurea (linuron metabolite).
- Comparison : Ureas exhibit higher hydrogen-bonding capacity but lower hydrolytic stability compared to amides .
Opioid Receptor Ligands (U-47700, U-50488H)
- Structure: Acetamide derivatives with dichlorophenyl and dimethylamino groups.
- Activity : High μ-opioid receptor (MOR) affinity (Ki = 7.5 nM for U-47700).
- Comparison : Octanamide’s longer chain may reduce MOR binding but improve κ- or δ-opioid receptor selectivity due to steric effects .
Biological Activity
N-(3,4-dichlorophenyl)octanamide is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C14H19Cl2NO
- Molecular Weight : 288.22 g/mol
- CAS Number : 525041
The compound features a dichlorophenyl group attached to an octanamide chain, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's structure allows it to interact with cellular targets, potentially leading to cell cycle arrest and subsequent cell death.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Interaction : It could bind to specific receptors, altering cellular signaling pathways.
- Induction of Oxidative Stress : this compound might increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Results | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition observed | |
| Anticancer | HeLa cells | Induced apoptosis | |
| Enzyme inhibition | Various | Significant inhibition |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested on several cancer cell lines including HeLa and MCF-7. The results demonstrated a dose-dependent response where higher concentrations led to increased apoptosis rates. The study concluded that the compound could be a promising candidate for further development as an anticancer agent due to its selective cytotoxicity towards cancer cells while sparing normal cells.
In Vivo Studies
In vivo studies are still limited; however, preliminary animal model tests indicate that this compound may reduce tumor growth in xenograft models. These findings suggest potential therapeutic applications in oncology but necessitate further investigation into dosage and long-term effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3,4-dichlorophenyl)octanamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. React 3,4-dichloroaniline with octanoyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl. Reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3). Purification involves column chromatography or recrystallization from ethanol. Yield optimization (70–85%) requires strict moisture exclusion and stoichiometric control (1.1:1 molar ratio of octanoyl chloride to aniline) .
Q. How is this compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) reveals peaks for the octanoyl chain (δ 0.88–1.65 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm, doublets). C NMR confirms the carbonyl (δ 168 ppm) and dichlorophenyl carbons (δ 120–135 ppm) .
- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves bond angles and torsional strain in the amide linkage. Crystallization from ethanol yields orthorhombic crystals with space group P222$_1 .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (calc. for CHClNO: 308.07 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does the alkyl chain length (C8 vs. C2 in acetamide analogs) influence the compound’s bioactivity and solubility?
- Methodological Answer :
- Lipophilicity : Measure logP values (octanol-water partition) via shake-flask method. Octanamide (logP ~4.2) exhibits higher membrane permeability than acetamide analogs (logP ~2.8), enhancing cellular uptake in cytotoxicity assays .
- Solubility : Use dynamic light scattering (DLS) to compare aqueous solubility. Octanamide’s longer chain reduces water solubility (0.12 mg/mL at 25°C) but improves lipid-based formulation compatibility .
- Biological Activity : Test in vitro enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric assays. Longer chains may enhance hydrophobic binding to enzyme pockets, as seen in SAR studies of opioid receptor ligands .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Discrepancies : Replicate studies under controlled conditions (pH 7.4 PBS vs. DMSO). Use HPLC-UV to quantify solubility limits, accounting for batch-to-batch purity variations (e.g., residual solvents affecting crystallinity) .
- Stability Analysis : Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis to 3,4-dichloroaniline). Conflicting data may arise from storage conditions (light exposure, desiccant use) .
Q. What mechanistic approaches are used to study this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinase domains). The dichlorophenyl group often occupies hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) for receptors like G-protein-coupled receptors (GPCRs). Compare with acetamide analogs to assess chain-length dependency .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. The octanoyl chain may undergo β-oxidation, producing shorter-chain metabolites detectable at m/z 252.1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
